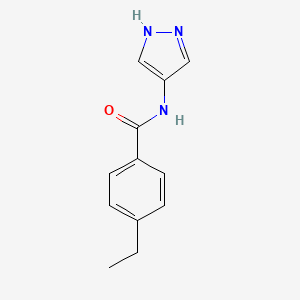![molecular formula C15H17NOS2 B7541937 1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one, also known as 4-Ethylthio-2-methyl-N-(4-ethylphenyl) propan-1-one (EMC) is a novel chemical compound that has been of great interest to the scientific community. It belongs to the class of thiazole ketones and has been found to have a wide range of applications in various fields such as medicinal chemistry, pharmacology, and analytical chemistry.
Mécanisme D'action
The exact mechanism of action of EMC is not fully understood. However, it has been proposed that its anti-inflammatory and analgesic effects are due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects
Studies have shown that EMC has a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. It has also been shown to reduce pain and inflammation in animal models of arthritis. Additionally, EMC has been found to have a protective effect on the liver and kidneys in animal models of toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
EMC has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. It has also been found to have low toxicity and is well tolerated in animal models. However, its limitations include its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on EMC. One area of interest is the development of novel metal complexes using EMC as a ligand. These complexes could have potential applications in catalysis and medicinal chemistry. Another area of interest is the investigation of the potential use of EMC as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of EMC and its potential side effects.
Méthodes De Synthèse
The synthesis of EMC involves a multi-step process that requires specialized knowledge and equipment. The first step involves the reaction of 4-methyl-1,3-thiazol-2-amine with ethyl 4-bromobenzoate to form 4-ethylphenyl-2-methyl-1,3-thiazole. This is followed by the reaction of the intermediate with potassium thioacetate to yield EMC. The final product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
EMC has been extensively studied for its diverse range of applications in scientific research. It has been found to have potent anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have antitumor and antimicrobial activity. Additionally, EMC has been used as a ligand in the development of various metal complexes for catalytic and biological applications.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c1-4-12-5-7-13(8-6-12)14(17)11(3)19-15-16-10(2)9-18-15/h5-9,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCAUFIXKOWUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)SC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)





![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)